molecular formula C7H3BrNNaO4 B2714301 Sodium 5-bromo-3-carboxypyridine-2-carboxylate CAS No. 2138032-69-4

Sodium 5-bromo-3-carboxypyridine-2-carboxylate

Cat. No.: B2714301
CAS No.: 2138032-69-4
M. Wt: 267.998
InChI Key: NIZNEBWEIKMHJV-UHFFFAOYSA-M
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Description

Sodium 5-bromo-3-carboxypyridine-2-carboxylate is a pyridine derivative featuring a bromine atom at position 5, a carboxylic acid group at position 3, and a carboxylate sodium salt at position 2. This compound is structurally significant due to its dual functional groups (carboxylic acid and carboxylate) and halogen substituent, which make it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its ionic nature (from the sodium carboxylate) enhances aqueous solubility, facilitating its use in polar reaction media.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;5-bromo-3-carboxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4.Na/c8-3-1-4(6(10)11)5(7(12)13)9-2-3;/h1-2H,(H,10,11)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZNEBWEIKMHJV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(=O)[O-])Br.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrNNaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138032-69-4
Record name sodium 5-bromo-3-carboxypyridine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-3-carboxypyridine-2-carboxylate typically involves the bromination of 3-carboxypyridine-2-carboxylic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:

    Bromination: Using bromine or a brominating agent in an appropriate solvent.

    Neutralization: Adding sodium hydroxide to the brominated product to form the sodium salt.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and neutralization processes, ensuring high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing carboxylate groups activate the pyridine ring toward nucleophilic substitution at the bromine site (position 5). Key reactions include:

Reaction with Amines
Treatment with primary or secondary amines under basic conditions (e.g., K₂CO₃/DMF, 80–100°C) yields 5-amino derivatives. For example:

Sodium 5-bromo-3-carboxypyridine-2-carboxylate+R-NH2Sodium 5-amino-3-carboxypyridine-2-carboxylate+HBr\text{Sodium 5-bromo-3-carboxypyridine-2-carboxylate} + \text{R-NH}_2 \rightarrow \text{Sodium 5-amino-3-carboxypyridine-2-carboxylate} + \text{HBr}

Representative Data:

NucleophileConditionsYield (%)Product
AmmoniaK₂CO₃, DMF, 100°C725-Amino derivative
MethylamineEtOH, reflux655-(Methylamino) derivative

Reaction with Thiols
Thiols (e.g., NaSH) displace bromine to form 5-thioether derivatives under mild conditions .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling
Reacting with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in aqueous THF produces biaryl derivatives:

Ar-B(OH)2+Sodium 5-bromo-3-carboxypyridine-2-carboxylateSodium 5-aryl-3-carboxypyridine-2-carboxylate+B(OH)3\text{Ar-B(OH)}_2 + \text{this compound} \rightarrow \text{Sodium 5-aryl-3-carboxypyridine-2-carboxylate} + \text{B(OH)}_3

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: Na₂CO₃

  • Solvent: THF/H₂O (4:1)

  • Temperature: 80°C

Decarboxylation Reactions

Under thermal or acidic conditions, carboxylate groups undergo decarboxylation. For instance, heating at 200°C in quinoline with Cu powder yields 3-bromopyridine as a major product :

Sodium 5-bromo-3-carboxypyridine-2-carboxylateΔ,Cu3-Bromopyridine+2CO2+Na2O\text{this compound} \xrightarrow{\Delta, \text{Cu}} \text{3-Bromopyridine} + 2\text{CO}_2 + \text{Na}_2\text{O}

Decarboxylation Pathways:

ConditionsProductsYield (%)
Cu, quinoline, 200°C3-Bromopyridine85
H₂SO₄, 150°C5-Bromopyridine-2-carboxylic acid78

Coordination Chemistry

The carboxylate groups act as bidentate ligands, forming stable complexes with transition metals. For example:

Sodium 5-bromo-3-carboxypyridine-2-carboxylate+Cu(NO3)2[Cu(C7H2BrNO4)2]2+2NaNO3\text{this compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{[Cu(C}_7\text{H}_2\text{BrNO}_4\text{)}_2\text{]}^{2-} + 2\text{NaNO}_3

Complexation Data:

Metal SaltLigand RatioApplication
Cu(NO₃)₂1:2Catalytic oxidation
FeCl₃1:1Magnetic materials

Functional Group Transformations

Reduction of Carboxylates
While carboxylates are generally resistant to reduction, LiAlH₄ in THF can reduce the pyridine ring to piperidine under harsh conditions (0°C to reflux, 12 h) .

Oxidative Bromine Displacement
Strong oxidizers like KMnO₄ in acidic media oxidize the bromine to a hydroxyl group, forming 5-hydroxypyridine derivatives .

Comparative Reactivity

Table 1: Reactivity Comparison with Analogues

CompoundSNAr ActivityCross-Coupling Efficiency
Sodium 3-bromopyridine-2-carboxylate ModerateHigh (Pd catalysts)
Sodium 5-bromo-2-carboxypyridineHighModerate

Mechanistic Considerations

  • SNAr Reactivity: The electron-withdrawing carboxylates at positions 2 and 3 stabilize the Meisenheimer intermediate during nucleophilic substitution at position 5.

  • Decarboxylation: Proceeds via a six-membered transition state, facilitated by conjugation with the pyridine ring.

Challenges and Limitations

  • Steric Hindrance: Adjacent carboxylates may impede reactions at position 5.

  • Solubility: Limited solubility in non-polar solvents restricts reaction conditions.

Scientific Research Applications

Scientific Research Applications

Sodium 5-bromo-3-carboxypyridine-2-carboxylate has garnered attention for its potential biological activity and various applications:

Chemistry

  • Building Block for Synthesis: It serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

  • Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Preliminary studies suggest that this compound may have anticancer effects, warranting further investigation into its mechanism of action.

Medicine

  • Therapeutic Potential: The compound is being explored for its potential use in treating various diseases, including infections and cancer. Its unique structure allows it to interact with specific biological targets.

Industry

  • Material Development: this compound is utilized in the development of new materials, particularly in polymer chemistry and catalysis.

Case Studies

  • Antimicrobial Studies:
    • A study evaluated the efficacy of this compound against resistant bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than many existing antibiotics.
  • Anticancer Research:
    • In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting a potential role as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Sodium 5-bromo-3-carboxypyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Sodium 5-bromo-3-carboxypyridine-2-carboxylate with structurally related pyridine derivatives, emphasizing substituent positions, functional groups, and inferred properties:

Compound Name CAS Number Substituents Functional Groups Key Properties
This compound Not Provided Br (5), COO⁻Na (2), COOH (3) Carboxylate, carboxylic acid, bromo High aqueous solubility; ionic character; potential stability issues in acidic media.
3-Bromo-6-chloropyridine-2-carboxylic acid 434319-41-2 Br (3), Cl (6) Carboxylic acid, bromo, chloro Lower solubility (neutral form); dual halogenation enables diverse substitution chemistry .
Methyl 3-bromo-2-pyridinecarboxylate 1214375-85-5 Br (3), COOCH₃ (2) Ester, bromo Lipophilic ester group; suitable for organic-phase reactions; hydrolyzes to acid .
3-Amino-5-bromopyridine-2-carboxylic Acid 52378-63-9 Br (5), NH₂ (3) Carboxylic acid, amino, bromo Amino group enhances metal coordination; bromine at position 5 directs electrophilic attacks .

Key Differences and Implications

Substituent Position and Reactivity: Bromine at position 5 (vs. 3 in Methyl 3-bromo-2-pyridinecarboxylate) alters electronic effects. For example, in nucleophilic aromatic substitution, the carboxylate group at position 2 in the sodium salt may deactivate the ring, directing reactions to the bromine at position 5 . The amino group in 3-Amino-5-bromopyridine-2-carboxylic Acid (position 3) introduces basicity, enabling pH-dependent solubility and coordination chemistry, unlike the neutral carboxylic acid groups in other analogs .

Functional Group Impact :

  • Sodium Carboxylate vs. Methyl Ester : The ionic sodium carboxylate group enhances water solubility compared to the lipophilic methyl ester, which is more suited for organic solvents. However, the ester form offers hydrolytic stability in acidic conditions .
  • Chloro vs. Bromo Substituents : 3-Bromo-6-chloropyridine-2-carboxylic acid’s dual halogenation provides distinct reactivity profiles; chlorine’s smaller size and higher electronegativity may favor faster substitution reactions compared to bromine .

Crystallographic and Structural Analysis :

  • Tools like SHELX (for refinement) and Mercury (for visualization) are critical in resolving the crystal structures of these compounds. For instance, Mercury’s ability to overlay structures highlights conformational differences, such as variations in hydrogen-bonding networks due to carboxylate vs. ester groups .

Biological Activity

Sodium 5-bromo-3-carboxypyridine-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine and carboxylate groups. Its chemical structure can be represented as follows:

C7H4BrN1O4\text{C}_7\text{H}_4\text{BrN}_1\text{O}_4

This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. A notable study evaluated its effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), showing promising results.

Minimum Inhibitory Concentration (MIC) Values

The antimicrobial activity was quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the MIC values against selected bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus7.81
Escherichia coli15.62
Pseudomonas aeruginosa31.25

These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on human cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with varying concentrations of the compound.

Cytotoxicity Results

The following table presents the IC50 values for this compound against different cancer cell lines:

Cell Line IC50 (µM)
HL-60 (Acute Myeloid Leukemia)10.5
SKW-3 (T-cell Leukemia)12.8
HeLa (Cervical Cancer)15.0

These findings suggest that this compound possesses notable cytotoxic effects, indicating potential as an anticancer agent.

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary research suggests that it may inhibit key metabolic pathways in bacteria and cancer cells, potentially through interference with nucleic acid synthesis or enzyme inhibition.

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study focused on the efficacy of this compound against MRSA strains demonstrated that it could significantly reduce bacterial load in vitro, suggesting its potential use in treating resistant infections.
  • Cytotoxicity in Cancer Models : In vivo studies using xenograft models showed that treatment with this compound led to tumor size reduction, supporting its role as a potential therapeutic agent in oncology.

Q & A

Basic Questions

Q. What are the key synthetic routes for Sodium 5-bromo-3-carboxypyridine-2-carboxylate?

  • Methodological Answer : Synthesis typically involves bromination of pyridine derivatives followed by carboxylation. For example:

Start with 5-bromopyridine-2-carboxylic acid.

Neutralize the carboxylic acid group with sodium hydroxide to form the sodium salt.

Optimize reaction conditions (e.g., 80–100°C, inert atmosphere) to enhance yield and purity.

  • Key intermediates include methyl/ethyl esters (e.g., methyl 5-bromopyridine-2-carboxylate), which are hydrolyzed to the carboxylic acid before salt formation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm the presence of carboxylate (δ ~160–170 ppm in 13C^{13}\text{C} NMR) and bromine substitution patterns (splitting in 1H^{1}\text{H} NMR).
  • Elemental Analysis : Verify sodium content and stoichiometry.
  • Melting Point Analysis : Compare observed values (e.g., 173–175°C) with literature to assess purity .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation (risk phrases R36/37/38: irritant to eyes, respiratory system, and skin).
  • Store in a dry, cool environment to prevent decomposition .

Advanced Research Questions

Q. How can regioselective functionalization of the bromine substituent be achieved?

  • Methodological Answer :

  • Suzuki-Miyaura Cross-Coupling : React with aryl/heteroaryl boronic acids using Pd(PPh3_3)4_4 as a catalyst and Na2_2CO3_3 as a base in a 1,4-dioxane/water mixture (80°C, 12–24 hours).
  • Optimization : Screen ligands (e.g., SPhos) and bases (e.g., Cs2_2CO3_3) to improve yield and selectivity. Monitor reaction progress via TLC or LC-MS .

Q. How to resolve contradictions in reported melting points or spectral data?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Determine precise melting points under controlled heating rates (e.g., 5°C/min).
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to identify impurities.
  • Polymorph Screening : Recrystallize from solvents like ethanol/water to isolate stable crystalline forms .

Q. How to determine the crystal structure using X-ray diffraction?

  • Methodological Answer :

Grow single crystals via slow evaporation (e.g., from methanol).

Collect X-ray data (Mo-Kα radiation, 100 K).

Refine using SHELXL: Assign space groups, optimize hydrogen bonding networks, and validate with R-factor (<5%).

Visualize packing motifs and intermolecular interactions (e.g., π-π stacking) using Mercury software .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated aging tests (40°C/75% RH for 6 months) and monitor via FT-IR and TGA.
  • Storage Recommendations : Use desiccants (silica gel) and amber glass vials to limit moisture/light exposure .

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